molecular formula C14H18N4O2S2 B2630023 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 1170239-39-0

1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2630023
CAS No.: 1170239-39-0
M. Wt: 338.44
InChI Key: YVPYMNCXKMMIIQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2-amino-5-(phenethylthio)-1,3,4-thiadiazole with 2-methoxyethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential as an anticancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The thiadiazole ring and the phenethylthio group are likely to play key roles in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but lacks the phenethyl group.

    1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but has a methylthio group instead of a phenethylthio group.

    1-(2-Methoxyethyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but has an ethylthio group instead of a phenethylthio group.

Uniqueness

1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the phenethylthio group, which may confer specific biological activities and properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-20-9-8-15-12(19)16-13-17-18-14(22-13)21-10-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYMNCXKMMIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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